(11E)-3-hydroxy-10-methyl-7-propan-2-yl-11-(3,5,6-trihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione (11E)-3-hydroxy-10-methyl-7-propan-2-yl-11-(3,5,6-trihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione
Brand Name: Vulcanchem
CAS No.: 135692-96-5
VCID: VC21185973
InChI: InChI=1S/C30H26O8/c1-9(2)15-13-7-11(5)17(27-19(13)21(29(35)37-27)25(33)23(15)31)18-12(6)8-14-16(10(3)4)24(32)26(34)22-20(14)28(18)38-30(22)36/h7-10,31,33,35-36H,1-6H3/b18-17-
SMILES: CC1=CC2=C(C(=C(C3=C(OC(=C23)C1=C4C(=CC5=C(C(=O)C(=O)C6=C(OC4=C56)O)C(C)C)C)O)O)O)C(C)C
Molecular Formula: C30H26O8
Molecular Weight: 514.5 g/mol

(11E)-3-hydroxy-10-methyl-7-propan-2-yl-11-(3,5,6-trihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione

CAS No.: 135692-96-5

Cat. No.: VC21185973

Molecular Formula: C30H26O8

Molecular Weight: 514.5 g/mol

* For research use only. Not for human or veterinary use.

(11E)-3-hydroxy-10-methyl-7-propan-2-yl-11-(3,5,6-trihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione - 135692-96-5

Specification

CAS No. 135692-96-5
Molecular Formula C30H26O8
Molecular Weight 514.5 g/mol
IUPAC Name (11Z)-3-hydroxy-10-methyl-7-propan-2-yl-11-(3,5,6-trihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione
Standard InChI InChI=1S/C30H26O8/c1-9(2)15-13-7-11(5)17(27-19(13)21(29(35)37-27)25(33)23(15)31)18-12(6)8-14-16(10(3)4)24(32)26(34)22-20(14)28(18)38-30(22)36/h7-10,31,33,35-36H,1-6H3/b18-17-
Standard InChI Key LRHHVYZZLSVUGN-ZCXUNETKSA-N
Isomeric SMILES CC\1=CC2=C(C(=C(C3=C(OC(=C23)/C1=C\4/C(=CC5=C(C(=O)C(=O)C6=C(OC4=C56)O)C(C)C)C)O)O)O)C(C)C
SMILES CC1=CC2=C(C(=C(C3=C(OC(=C23)C1=C4C(=CC5=C(C(=O)C(=O)C6=C(OC4=C56)O)C(C)C)C)O)O)O)C(C)C
Canonical SMILES CC1=CC2=C(C(=C(C3=C(OC(=C23)C1=C4C(=CC5=C(C(=O)C(=O)C6=C(OC4=C56)O)C(C)C)C)O)O)O)C(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator